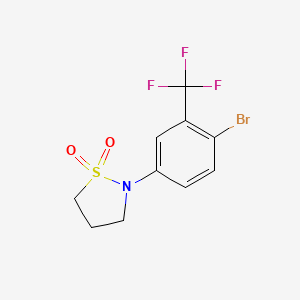
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam
概要
説明
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sultam moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam typically involves the reaction of 4-bromo-3-trifluoromethylphenylamine with 1,3-propanesultone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sultam moiety can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Formation of N-(4-azido-3-trifluoromethylphenyl)-1,3-propanesultam or N-(4-thio-3-trifluoromethylphenyl)-1,3-propanesultam.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or other reduced derivatives.
科学的研究の応用
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sultam moiety can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites.
類似化合物との比較
Similar Compounds
- N-(4-Bromo-3-trifluoromethylphenyl)acetamide
- 3-Bromo-1,1,1-trifluoropropan-2-ol
- 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
Uniqueness
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is unique due to the combination of its bromine, trifluoromethyl, and sultam functional groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
生物活性
N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H9BrF3N
- Molecular Weight : 292.09 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group on a phenyl ring, contributing to its unique reactivity and biological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as a modulator of various receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against biofilm formation in Escherichia coli at concentrations as low as 60 µg/ml .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Certain derivatives have been reported to enhance the efficacy of established anticancer drugs by acting as potentiators .
Case Studies and Research Findings
Safety and Toxicity
The safety profile of this compound has not been extensively studied. However, related compounds often exhibit toxicity at high concentrations. Proper handling and safety measures should be observed due to the presence of bromine and trifluoromethyl groups which can pose risks.
特性
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-9-3-2-7(6-8(9)10(12,13)14)15-4-1-5-18(15,16)17/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGFIDLNNSZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















